(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the final coupling reaction to introduce the amide linkage. Common reagents used in these steps include chlorobenzyl chloride, dimethoxybenzaldehyde, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of benzofuran are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
2-chlorobenzyl derivatives: Compounds with similar substituents on the benzyl group, which may exhibit comparable reactivity and biological effects.
Dimethoxybenzaldehyde derivatives: Compounds with similar functional groups, often used in synthetic chemistry.
Uniqueness
The uniqueness of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C25H28ClNO5 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
(E)-N-[(2-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H28ClNO5/c1-15(10-12-21(28)27-13-17-7-5-6-8-20(17)26)9-11-18-23(30-3)16(2)19-14-32-25(29)22(19)24(18)31-4/h5-9H,10-14H2,1-4H3,(H,27,28)/b15-9+ |
InChI Key |
XYAGBWQLEWJTRV-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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